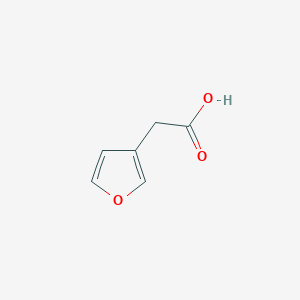

2-(Furan-3-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(furan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUYAVXPERPSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356004 | |

| Record name | 2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123617-80-1 | |

| Record name | 2-(furan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Furan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Furan-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Furan-3-yl)acetic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic profile. The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the furan scaffold. Through a detailed exploration of its molecular behavior, this guide aims to empower scientists to leverage the unique attributes of this compound in their research endeavors.

Introduction: The Significance of the Furan-3-yl Acetic Acid Scaffold

The furan ring is a privileged five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique electronic and steric properties of the furan moiety, stemming from the oxygen heteroatom, allow it to act as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems.[1]

Specifically, the 3-substituted furan acetic acid framework offers a distinct structural motif compared to its more commonly studied 2-substituted isomer. The placement of the acetic acid side chain at the 3-position influences the molecule's overall polarity, hydrogen bonding capacity, and spatial arrangement, thereby impacting its interaction with biological targets. Understanding the fundamental chemical properties of this compound is paramount for its effective utilization in drug design and synthesis.

Physicochemical and Spectroscopic Characterization

Precise characterization of this compound is crucial for its application in synthesis and biological screening. The following section details its key physical and spectroscopic properties.

Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 123617-80-1 | [4] |

| Molecular Formula | C₆H₆O₃ | [5][6] |

| Molecular Weight | 126.11 g/mol | [7] |

| Appearance | Solid (predicted) | General knowledge |

| Storage | 2-8°C | [4] |

Spectroscopic Data (Predicted and General)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, and the acidic proton of the carboxylic acid.

-

Furan Protons: Three signals corresponding to the protons at the C2, C4, and C5 positions of the furan ring. These would appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The proton at C2 would likely be the most deshielded.

-

Methylene Protons (-CH₂-): A singlet or a slightly split signal for the two protons of the acetic acid side chain, expected to appear in the range of δ 3.5-4.0 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, which is characteristic of acidic protons.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Furan Carbons: Four signals for the furan ring carbons. The carbons attached to the oxygen (C2 and C5) will appear at a lower field compared to the other two carbons (C3 and C4).

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon, typically in the range of δ 30-40 ppm.

-

Carbonyl Carbon (-C=O): A signal for the carbonyl carbon of the carboxylic acid, expected at a downfield shift, generally above δ 170 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the furan ring.[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ due to the carbonyl group.[8]

-

C=C Stretch (Aromatic): Bands in the 1600-1400 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the furan ring.[9]

-

C-O Stretch (Furan and Carboxylic Acid): Absorptions in the 1320-1000 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (126.11).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and cleavage of the bond alpha to the carbonyl group. The furan ring can also undergo characteristic fragmentation. PubChemLite predicts collision cross-section data for various adducts, such as [M+H]⁺ at m/z 127.03897 and [M-H]⁻ at m/z 125.02441.[3][5]

Synthesis and Reactivity

The synthesis and subsequent reactions of this compound are central to its utility as a chemical building block.

Synthetic Approaches

While a definitive, high-yield synthesis protocol for this compound is not prominently featured in readily accessible literature, several plausible synthetic routes can be envisioned based on established organic chemistry principles.

One potential route involves the conversion of a suitable 3-substituted furan precursor. For instance, the oxidation of 3-(2-hydroxyethyl)furan or the hydrolysis of the corresponding nitrile or ester would yield the desired carboxylic acid.

Another approach could involve a multi-step synthesis starting from a more readily available furan derivative, such as furan-3-carbaldehyde. A possible sequence could be:

-

Wittig or Horner-Wadsworth-Emmons reaction: Reaction of furan-3-carbaldehyde with a phosphonium ylide or a phosphonate carbanion to form a 3-(2-alkoxyvinyl)furan.

-

Hydrolysis: Subsequent hydrolysis of the resulting enol ether or ester to afford the corresponding aldehyde or ketone, which can then be oxidized to the carboxylic acid.

The Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding terminal amides (and subsequently to carboxylic acids), could also be a viable, albeit less direct, route if a suitable 3-acetylfuran precursor is available.[10][11][12]

Figure 1: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the aromatic furan ring and the carboxylic acid functional group.

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions.[13] The reactivity of furan is greater than that of benzene.[13] Electrophilic attack generally occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.[14] However, the presence of the deactivating carboxymethyl group at the C3 position will influence the regioselectivity of electrophilic substitution.

-

Electrophilic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur on the furan ring, with the directing effect of the C3 substituent favoring substitution at the C2 or C5 positions.[15]

-

Diels-Alder Reaction: As a conjugated diene, furan can participate in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts.[16]

The carboxylic acid moiety undergoes a variety of standard transformations:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to amides via reaction with amines, often requiring activation of the carboxylic acid (e.g., as an acid chloride or with a coupling agent).

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, 2-(furan-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride.

Figure 2: Key reactivity pathways of this compound.

Applications in Drug Development and Materials Science

The structural features of this compound make it an attractive scaffold for the development of new chemical entities with potential therapeutic applications.

Medicinal Chemistry

Furan derivatives are integral to a number of approved drugs, acting on a wide range of biological targets.[3][17] The this compound moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. Its ability to participate in hydrogen bonding and its defined spatial orientation can be exploited to achieve specific interactions with enzyme active sites or receptors. The synthesis of libraries of amides and esters derived from this compound is a common strategy in lead optimization to explore structure-activity relationships (SAR).

Materials Science

The carboxylic acid functionality allows for the incorporation of the furan-3-yl moiety into polymers and other materials. For example, it can be used as a monomer in the synthesis of polyesters and polyamides. The furan ring itself can undergo reactions to cross-link polymer chains or to introduce specific functionalities into a material.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling carboxylic acids and furan derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Based on supplier information, storage at 2-8°C is recommended.[4]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in various fields of chemical research. This guide has provided a detailed overview of its fundamental chemical properties, drawing from available data and established chemical principles. While there are gaps in the experimental data for this specific isomer, the information presented herein offers a solid foundation for researchers to design and execute experiments involving this versatile building block. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and is expected to uncover novel applications in drug discovery and materials science.

References

-

PubChem. (n.d.). 2-(Furan-3-ylformamido)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H6O3). Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and biological activity studies of furan derivatives. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of furan derivatives with biological activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Huang, Y., & Dömling, A. (n.d.). Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of. Retrieved from [Link]

-

Quora. (2017, March 8). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2020, August 20). Five Member Heterocycles Reactivity of Furan. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic addition. Retrieved from [Link]

-

(n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

PubMed. (2022, July 19). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Retrieved from [Link]

-

Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-acetylfuran.

-

PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

ACS Publications. (2025, July 3). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved from [Link]

-

National Institutes of Health. (2022, June 16). Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

PubMed. (n.d.). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved from [Link]

-

Quora. (2016, March 18). Reactivity order is pyrrole>furan >thiophene . What is the reason?. Retrieved from [Link]

-

(n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved from [Link]

Sources

- 1. imreblank.ch [imreblank.ch]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 4. whitman.edu [whitman.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 14. quora.com [quora.com]

- 15. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-(Furan-3-yl)acetic Acid for Advanced Research

This guide provides an in-depth exploration of 2-(Furan-3-yl)acetic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to offer field-proven insights into its synthesis, properties, applications, and handling, ensuring a comprehensive understanding of its scientific and practical value.

Core Identity and Physicochemical Profile

This compound is a carboxylic acid derivative featuring a furan ring, an aromatic five-membered heterocycle containing one oxygen atom. This structural motif is of significant interest in medicinal chemistry as the furan ring can act as a bioisostere for a phenyl group, offering modulated electronic properties, improved metabolic stability, and unique interaction capabilities with biological targets.[1]

The acetic acid side chain provides a crucial handle for further chemical modifications, making it a versatile starting material for the synthesis of more complex molecules.

Structural and Chemical Identifiers

The foundational step in any research endeavor is the unambiguous identification of the compound. Key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 123617-80-1 | [2][3] |

| Molecular Formula | C₆H₆O₃ | [4][5] |

| Molecular Weight | 126.11 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=COC=C1CC(=O)O | [4] |

| InChI Key | UUUYAVXPERPSAI-UHFFFAOYSA-N | [4] |

| PubChem CID | 818896 | [5] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table outlines key computed properties that are critical for predicting the compound's behavior in various experimental settings, such as solubility and membrane permeability.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 126.03169 Da | [4] |

| XLogP | 0.6 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Polar Surface Area | 46.53 Ų | [4] |

Synthesis and Purification: A Practical Workflow

While multiple synthetic routes to furan-based acetic acids exist, a common and reliable approach involves the hydrolysis of a corresponding ester or nitrile precursor, which can often be synthesized from commercially available starting materials like 3-furoic acid or 3-furfuryl alcohol. Below is a generalized, self-validating protocol derived from established organic synthesis principles for similar compounds.[6][7]

Conceptual Synthesis Workflow

Caption: Generalized workflow for synthesizing this compound.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis via hydrolysis of 2-(furan-3-yl)acetonitrile.

PART A: Synthesis of 3-(Chloromethyl)furan

-

Rationale : Conversion of the alcohol to a more reactive chloromethyl group facilitates nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Procedure :

-

To a stirred solution of 3-furanmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.1 eq) dropwise.

-

Slowly add thionyl chloride (1.1 eq) to the mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-(chloromethyl)furan. Caution: This intermediate can be unstable and is often used immediately in the next step.

-

PART B: Synthesis of 2-(Furan-3-yl)acetonitrile

-

Rationale : The cyanide ion (CN⁻) serves as a robust carbon nucleophile. The resulting nitrile is a stable intermediate that can be readily hydrolyzed to the desired carboxylic acid.

-

Procedure :

-

Dissolve sodium cyanide (1.2 eq) in DMSO.

-

Add the crude 3-(chloromethyl)furan from Part A dropwise to the cyanide solution at room temperature.

-

Heat the mixture to 50-60 °C and stir for 8-12 hours. Monitor by GC-MS or TLC.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude nitrile by vacuum distillation or column chromatography.

-

PART C: Hydrolysis to this compound

-

Rationale : Acid-catalyzed hydrolysis provides a direct route to the carboxylic acid. Using a strong acid like H₂SO₄ ensures complete conversion of the nitrile.

-

Procedure :

-

Add the purified 2-(furan-3-yl)acetonitrile (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

-

Heat the mixture to reflux (approx. 100-110 °C) for 6-10 hours until TLC or HPLC indicates the disappearance of the starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated NaOH or KOH solution to pH ~2-3.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The furan scaffold is a privileged structure in pharmacology. Its inclusion in a molecule can enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1] this compound serves as a critical starting point for introducing this valuable moiety.

-

Scaffold for Bioactive Molecules : The carboxylic acid group is a versatile functional handle for amide bond formation, esterification, or reduction, allowing for its incorporation into a vast array of larger, more complex drug candidates.

-

GPR40/FFA1 Agonists : The structurally related (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffold has been extensively optimized to develop potent and selective agonists for G protein-coupled receptor 40 (GPR40), a key target for treating type 2 diabetes.[8] The development of TAK-875, which entered human clinical trials, underscores the therapeutic potential of this chemical class.[8] this compound represents a foundational fragment for exploring novel agonists in this space.

-

Anti-inflammatory and Antifungal Agents : Furan and benzofuran derivatives have demonstrated significant potential as antifungal and anti-inflammatory agents.[9] The synthesis of novel derivatives starting from this compound could lead to the discovery of new therapeutic agents in these areas.

Analytical Characterization

To ensure the integrity of research findings, rigorous analytical confirmation of the compound's identity and purity is non-negotiable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structural backbone. The proton spectrum should show characteristic signals for the furan ring protons, the methylene (CH₂) group, and the acidic proton.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight and fragmentation pattern, further validating the structure. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound. A well-resolved peak with purity typically >95% (often >98% for research-grade material) is desired.

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.

Many commercial suppliers provide access to spectral data (NMR, HPLC, MS) for their products, which can be used as a reference.[10]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical. While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, the following guidelines are based on general principles for acidic and heterocyclic organic compounds.[11][12][13][14]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[14] Work should be conducted in a well-ventilated fume hood.

-

Handling : Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12] This compound is expected to be a skin and eye irritant. In case of contact, rinse the affected area immediately with copious amounts of water.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Conclusion

This compound is more than just a chemical reagent; it is a versatile and valuable building block for innovation in drug discovery and materials science. Its unique combination of a furan ring and a reactive acetic acid moiety provides a gateway to novel molecular architectures with significant therapeutic potential. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its capabilities in their scientific pursuits.

References

-

MOLBASE. This compound | 123617-80-1 - Encyclopedia. [Link]

-

2a biotech. This compound. [Link]

-

PubChemLite. This compound (C6H6O3). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 818896, this compound. [Link]

-

Amaybio. This compound - CAS:123617-80-1. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16776778, 2-(Furan-3-ylformamido)acetic acid. [Link]

-

Negoro, N., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of Medicinal Chemistry, 55(8), 3960-74. [Link]

-

E3S Web of Conferences. RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

- Google Patents. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl)

-

PrepChem.com. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. [Link]

- Google Patents. CN106279311A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

-

IRIS-AIR. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

ResearchGate. Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound - CAS:123617-80-1 - 阿镁生物 [amaybio.com]

- 4. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C6H6O3 | CID 818896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. prepchem.com [prepchem.com]

- 8. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 123617-80-1|this compound|BLD Pharm [bldpharm.com]

- 11. uwm.edu [uwm.edu]

- 12. aksci.com [aksci.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. isg.ku.edu.tr [isg.ku.edu.tr]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

A Comprehensive Spectroscopic Guide to 2-(Furan-3-yl)acetic Acid: Structure, Characterization, and Analysis

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Furan-3-yl)acetic acid (C₆H₆O₃), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a substituted furan, its precise structural elucidation is paramount for understanding its reactivity and potential applications. This document serves as a practical reference for scientists, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. The protocols and interpretations herein are designed to be self-validating, ensuring researchers can confidently apply these methodologies to confirm the identity, purity, and structure of this compound.

Structural Overview and Spectroscopic Strategy

This compound is comprised of a five-membered aromatic furan ring substituted at the 3-position with an acetic acid moiety. This unique arrangement dictates a specific and predictable spectroscopic fingerprint. Our analytical strategy involves a multi-technique approach to unambiguously assign the structure:

-

¹H and ¹³C NMR Spectroscopy: To map the carbon-hydrogen framework and confirm connectivity.

-

Infrared (IR) Spectroscopy: To identify key functional groups, notably the carboxylic acid and the furan ring.

-

Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns, further corroborating the structure.

The following sections will detail the theoretical basis, expected data, and validated experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbons.[1] For this compound, NMR confirms the substitution pattern on the furan ring and the presence of the acetic acid side chain.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons on the furan ring and the two methylene protons of the acetic acid group. The carboxylic acid proton is often broad and may exchange with deuterium in certain solvents. The chemical shifts (δ) are influenced by the electronegativity of the furan's oxygen atom and the anisotropic effects of the aromatic ring. Protons at positions 2 and 5 are typically deshielded (shifted downfield) compared to the proton at position 4.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | Broad Singlet | 1H | H -OOC- |

| ~7.40 | Triplet (or m) | 1H | Furan H-5 |

| ~7.25 | Singlet (or m) | 1H | Furan H-2 |

| ~6.30 | Multiplet | 1H | Furan H-4 |

| ~3.60 | Singlet | 2H | -CH ₂-COOH |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and concentration. The acidic proton signal may not be observed if using a protic deuterated solvent like D₂O due to H-D exchange.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). For modern spectrometers, referencing to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) is also a standard practice.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Perform a Fourier transform (FT) on the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation and data acquisition.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom. The chemical shifts are highly diagnostic. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing far downfield (~170-180 ppm). The sp² carbons of the furan ring appear in the aromatic region (~110-145 ppm), while the sp³ methylene carbon is found upfield (~30-40 ppm).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted δ (ppm) | Carbon Assignment |

|---|---|

| ~176 | -C OOH |

| ~144 | Furan C-5 |

| ~140 | Furan C-2 |

| ~122 | Furan C-3 |

| ~110 | Furan C-4 |

| ~35 | -C H₂- |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (20-50 mg) may be beneficial.

-

Acquisition: The natural abundance of ¹³C is low (~1.1%), requiring more scans to achieve a good signal-to-noise ratio. A typical proton-decoupled ¹³C experiment may require several hundred to several thousand scans, depending on the sample concentration. A wider spectral width is used compared to ¹H NMR.

-

Processing: The data is processed similarly to ¹H NMR data (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[3] For this compound, the spectrum will be dominated by the features of the carboxylic acid group. A very broad O-H stretch from ~2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid, is expected. The C=O (carbonyl) stretch will appear as a strong, sharp band around 1700-1725 cm⁻¹. Vibrations from the furan ring (C=C and C-O stretches) will also be present in the fingerprint region.[4][5]

Expected IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~3100 | C-H Stretch (sp²) | Furan Ring |

| ~2900 | C-H Stretch (sp³) | Methylene (-CH₂-) |

| 1700-1725 (strong) | C=O Stretch | Carboxylic Acid |

| 1500-1600 | C=C Stretch | Furan Ring |

| ~1200-1300 | C-O Stretch | Carboxylic Acid / Furan |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Using a technique like Electron Ionization (EI), we expect to see a clear molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation is predictable and driven by the stability of the resulting ions.

Molecular Formula: C₆H₆O₃ Molecular Weight: 126.11 g/mol Monoisotopic Mass: 126.0317 Da[6]

Predicted Fragmentation Pattern (EI-MS) The molecular ion (M⁺) will be observed at an m/z of 126. Subsequent fragmentation is likely to occur via several pathways:

-

Loss of the carboxyl group (-COOH): A significant fragment at m/z 81, corresponding to the [M - COOH]⁺ ion (furfuryl cation).

-

McLafferty Rearrangement: While not a classic case, cleavage alpha to the ring can occur.

-

Furan Ring Fragmentation: The furan ring itself can break apart, although this often results in smaller, less diagnostic fragments.

Expected Mass Spectrometry Data

| Predicted m/z | Identity |

|---|---|

| 126 | [M]⁺ (Molecular Ion) |

| 81 | [M - COOH]⁺ |

| 53 | [C₄H₅]⁺ |

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate. For carboxylic acids, derivatization (e.g., methylation to form the methyl ester) may be required to improve volatility and chromatographic behavior, though direct analysis is often possible.[7]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized in the hot injection port.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

Structure-Spectra Correlation Diagram

Caption: Correlation of the molecular structure with key spectroscopic data.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the critical carboxylic acid functional group, while mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation. The data and protocols presented in this guide provide a robust and validated framework for researchers to confirm the identity and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

- BenchChem. (2025).

- Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 134-143.

-

Putt, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1665. [Link]

- Clavier, G., et al. (2025).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

-

Human Metabolome Database. (2016). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Acetic acid. HMDB. [Link]

-

SpectraBase. (2026). 2-(5-keto-2H-furan-3-yl)acetic acid ethyl ester ¹³C NMR. John Wiley & Sons, Inc. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST. (n.d.). Acetic acid IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved December 30, 2025, from [Link]

-

Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064. [Link]

-

Xia, Y., et al. (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 61(4), 560-569. [Link]

-

PubChemLite. (2025). This compound (C6H6O3). Université du Luxembourg. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]

- 7. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectrum of 2-(Furan-3-yl)acetic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(Furan-3-yl)acetic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. The document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this heterocyclic compound.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in organic synthesis, featuring a furan ring—a five-membered aromatic heterocycle—and a carboxylic acid moiety. The precise characterization of this molecule is paramount for its application in medicinal chemistry and materials science. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.[1] This guide will dissect its ¹H and ¹³C NMR spectra, providing the foundational knowledge required for its identification and analysis.

Foundational NMR Principles for Furan Derivatives and Carboxylic Acids

To accurately interpret the NMR spectra of this compound, a firm grasp of chemical shifts and spin-spin coupling is essential.

-

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, their relative ratios, and their electronic environments.

-

Chemical Shift (δ) : The position of a proton signal in the spectrum is dictated by its local electronic environment. Electron-withdrawing groups, like the oxygen in the furan ring, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[2] The acidic proton of the carboxyl group is highly deshielded and appears far downfield, typically in the 10-13 ppm range.[3][4]

-

Spin-Spin Coupling (J-coupling) : This phenomenon arises from the interaction of neighboring, non-equivalent protons, causing signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms. In five-membered aromatic heterocycles like furan, coupling constants between adjacent and non-adjacent protons can be of similar magnitude, leading to complex splitting patterns.[5]

-

-

¹³C NMR Spectroscopy : This method reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment.

-

Chemical Shift (δ) : The ¹³C chemical shift range is much wider than for ¹H NMR (~200 ppm), resulting in less signal overlap.[6] Carbonyl carbons, such as the one in the carboxylic acid group, are significantly deshielded and resonate far downfield (>160 ppm).[4] Carbons adjacent to electronegative atoms like oxygen also experience a downfield shift.

-

Proton-Decoupling : ¹³C NMR spectra are typically acquired with broadband proton decoupling, which collapses all C-H coupling. This simplifies the spectrum so that each unique carbon atom appears as a single line (singlet).[6]

-

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. The following protocol outlines a self-validating system for obtaining high-resolution spectra of this compound.

Materials and Reagents

-

This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[7][8]

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity[9]

-

5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[7]

-

Pasteur pipette and glass wool

-

Vortex mixer

Step-by-Step Sample Preparation

-

Solvent Selection : The choice of solvent is critical.[1] For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often an excellent choice. It readily dissolves the polar analyte, and the acidic proton (COOH) is clearly observable without rapid exchange, unlike in D₂O.[10] Chloroform-d (CDCl₃) can also be used, but solubility may be lower, and hydrogen bonding can lead to very broad carboxyl proton signals.[3]

-

Sample Weighing : Accurately weigh 5-10 mg of the sample for a standard ¹H NMR experiment. For a ¹³C NMR experiment, a more concentrated sample (20-50 mg) is preferable to achieve a good signal-to-noise ratio in a reasonable time.[8]

-

Dissolution : Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Vigorously mix the solution using a vortex mixer until the sample is completely dissolved.

-

Filtration : To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry NMR tube. The final solution height in the tube should be approximately 4-5 cm.[11]

-

Data Acquisition : Insert the NMR tube into the spectrometer. Acquire the Free Induction Decay (FID) signal and perform a Fourier Transform (FT) to obtain the frequency-domain spectrum.[1]

-

Processing : Phase correct the spectrum and calibrate the chemical shift axis. Typically, the residual solvent peak is used as a secondary reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C).[12]

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the three furan protons, the methylene protons, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH) : A broad singlet is expected in the far downfield region (δ 10.0–13.0 ppm).[3][13] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon adding a drop of D₂O to the sample, a definitive test for an acidic proton.[4]

-

Furan Protons (H-2, H-4, H-5) :

-

H-2 : This proton is adjacent to the oxygen and lacks a vicinal proton, but shows long-range coupling. It is expected to be the most deshielded of the furan protons, appearing as a sharp multiplet or singlet around δ 7.5–7.6 ppm.

-

H-5 : This proton is also adjacent to the oxygen and is coupled to H-4. It will appear as a multiplet, likely a triplet, around δ 7.4–7.5 ppm.[5]

-

H-4 : This proton is coupled to H-5 and is expected to be the most upfield of the furan protons, appearing as a multiplet around δ 6.3–6.4 ppm.

-

-

Methylene Protons (-CH₂-) : These two protons are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their position is influenced by the adjacent furan ring and the deshielding effect of the carboxylic acid group, placing them around δ 3.5–3.6 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| H-2 (Furan) | 7.5 - 7.6 | Multiplet (s-like) | 1H |

| H-5 (Furan) | 7.4 - 7.5 | Multiplet (t-like) | 1H |

| H-4 (Furan) | 6.3 - 6.4 | Multiplet (t-like) | 1H |

| -CH₂- | 3.5 - 3.6 | Singlet | 2H |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in the molecule.

-

Carboxyl Carbon (-C=O) : This is the most deshielded carbon, expected to appear as a singlet in the range of δ 170–175 ppm.[10]

-

Furan Carbons (C-2, C-3, C-4, C-5) :

-

C-2 & C-5 : These carbons are directly attached to the electronegative oxygen atom and are thus the most deshielded of the furan carbons, appearing around δ 140–145 ppm.

-

C-4 : This carbon is expected to resonate around δ 110–112 ppm.

-

C-3 : The substituted carbon atom, C-3, is generally more shielded than the other furan carbons and is predicted to appear in the region of δ 120–125 ppm.

-

-

Methylene Carbon (-CH₂-) : This aliphatic carbon will be the most shielded carbon in the molecule, appearing as a singlet around δ 30–35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 170 - 175 |

| C -2 (Furan) | 143 - 145 |

| C -5 (Furan) | 140 - 142 |

| C -3 (Furan) | 120 - 125 |

| C -4 (Furan) | 110 - 112 |

| -C H₂- | 30 - 35 |

A Self-Validating System for Structural Elucidation

The combined use of ¹H and ¹³C NMR provides a robust, self-validating framework for confirming the structure of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton-bearing groups, while the ¹³C NMR spectrum confirms the carbon skeleton. The number of signals in each spectrum must match the number of chemically non-equivalent protons and carbons in the proposed structure. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further solidifying the carbon assignments.

Caption: Logical workflow for structural elucidation using NMR data.

References

-

Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

-

NMR Sample Preparation Guide. (n.d.). University of Reading. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Sample Preparation for NMR. (n.d.). University College London. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

2-(5-keto-2H-furan-3-yl)acetic acid ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

Ferreira, M. L., et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magn Reson Chem., 56(10), 957-964. Retrieved from [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved from [Link]

-

Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 50-59. Retrieved from [Link]

-

Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544. Retrieved from [Link]

-

Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(11), 3975-3979. Retrieved from [Link]

-

Acetic acid ¹H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Carboxylic acid NMR. (n.d.). Chemistry Pages. Retrieved from [Link]

-

Acetic acid ¹H NMR Spectrum (H₂O). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

¹³C NMR spectra of furan derivative. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Shifts. (n.d.). University of Regensburg. Retrieved from [Link]

-

(1r,2r,4ar,8ar)-1,4a,5-trimethyl-1-[2-(2-oxo-5h-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalene-2-carboxylic acid ¹³C NMR Spectrum. (n.d.). NP-MRD. Retrieved from [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. Retrieved from [Link]

-

2-(furan-2-yl)-3,3-dichloroacrylonitrile ¹³C NMR spectrum. (n.d.). ResearchGate. Retrieved from [Link]

-

2-(Furan-3-ylformamido)acetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin-Madison. Retrieved from [Link]

-

METHYL-2-(PYRROL-1-YL-METHYL)-FURAN-3-CARBOXYLIC-ACID ¹³C NMR. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. organomation.com [organomation.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

Mass spectrometry analysis of 2-(Furan-3-yl)acetic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(Furan-3-yl)acetic acid

Introduction

This compound is a carboxylic acid containing a furan moiety. As a key intermediate and potential metabolite in various chemical and biological systems, its accurate detection and quantification are crucial for researchers in medicinal chemistry, metabolomics, and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide provides a comprehensive overview of the methodologies for the analysis of this compound using LC-MS. We will delve into the rationale behind experimental choices, from sample preparation to data acquisition, grounding our discussion in the fundamental physicochemical properties of the analyte. The protocols described herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

This compound is a small organic molecule with a carboxylic acid functional group, making it acidic. Its properties dictate the optimal conditions for extraction, chromatographic separation, and ionization.

| Property | Value | Source |

| Chemical Formula | C₆H₆O₃ | [1] |

| Molecular Weight | 126.11 g/mol | [2] |

| Monoisotopic Mass | 126.0317 Da | [2] |

| Structure |  | [1] |

The key feature for MS analysis is the carboxylic acid group, which readily loses a proton (deprotonates) under neutral to basic conditions, making it ideally suited for negative ion mode mass spectrometry.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from its matrix, remove interfering substances, and present it in a solvent compatible with the LC-MS system. The choice of method depends heavily on the sample matrix (e.g., plasma, urine, reaction mixture). For organic acids, common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][4]

Protocol: Protein Precipitation for Biological Samples (e.g., Plasma)

This method is fast and effective for removing the bulk of proteins from biological fluids.

-

Aliquot: Transfer 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for extraction variability and matrix effects.

-

Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample is critical for efficient protein precipitation.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.

-

Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to ensure compatibility with the LC system and good peak shape.

-

Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring it to an LC vial for analysis.

Chromatographic Separation: The Key to Specificity

Liquid chromatography separates this compound from other components in the sample prior to its introduction into the mass spectrometer. Reversed-phase chromatography is the most common and effective approach for a molecule of this polarity.

Recommended LC Conditions

-

Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm) is an excellent starting point, providing good retention and peak shape for polar and non-polar compounds.[5]

-

Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for maintaining the analyte in its protonated, less polar form, which enhances retention on the C18 stationary phase.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to elute the analyte and other components effectively.

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |

| 0.0 | 0.4 | 5 |

| 1.0 | 0.4 | 5 |

| 8.0 | 0.4 | 95 |

| 10.0 | 0.4 | 95 |

| 10.1 | 0.4 | 5 |

| 12.0 | 0.4 | 5 |

-

Column Temperature: 40°C. Elevated temperatures can improve peak shape and reduce viscosity, leading to better chromatographic efficiency.

-

Injection Volume: 2-5 µL.

This gradient provides a robust separation, starting with polar conditions to retain this compound and then ramping up the organic content to elute it as a sharp peak.

Mass Spectrometric Detection and Fragmentation Analysis

This section details the core of the analysis: how the mass spectrometer detects and confirms the identity of this compound.

Ionization: Choosing the Right Mode

The choice of ionization technique is critical for achieving high sensitivity.[6]

-

Technique: Electrospray Ionization (ESI) is the preferred method for polar molecules like carboxylic acids.[7][8] It is a "soft" ionization technique that typically keeps the molecule intact, producing a strong molecular ion signal.[9][10]

-

Polarity: Negative Ion Mode is strongly recommended. The carboxylic acid proton is acidic and is easily abstracted during the ESI process, resulting in the formation of a stable deprotonated molecule, [M-H]⁻. This process is highly efficient and leads to excellent sensitivity.

Caption: Electrospray Ionization (ESI) workflow in negative ion mode.

Full Scan (MS1) and Tandem MS (MS/MS) Analysis

-

Full Scan (MS1): Initially, a full scan analysis is performed to identify the deprotonated molecular ion. For this compound, this will appear at a mass-to-charge ratio (m/z) of 125.02 ([C₆H₅O₃]⁻).

-

Tandem MS (MS/MS): To confirm the identity and provide structural information, tandem mass spectrometry is employed. The m/z 125.02 ion is selected as the "precursor ion" and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic "product ions."

Predicted Fragmentation Pathway

The fragmentation of carboxylic acids in negative mode ESI-MS/MS is often predictable.[11] The most common fragmentation pathway involves the neutral loss of carbon dioxide (CO₂) from the carboxylate group.

-

Precursor Ion: [M-H]⁻, m/z 125.02

-

Primary Fragmentation: Loss of CO₂ (44.0 Da)

-

Major Product Ion: [M-H-CO₂]⁻, m/z 81.02

This fragmentation is highly characteristic and provides a specific transition for quantitative analysis.

Caption: Predicted MS/MS fragmentation of this compound.

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For accurate quantification, Multiple Reaction Monitoring (MRM) is the gold standard. This technique involves programming the mass spectrometer to specifically monitor the transition from the precursor ion to a specific product ion. This is highly selective and filters out background noise, leading to excellent sensitivity.

Protocol: LC-MS/MS Method Setup

The following table summarizes the key parameters for setting up a quantitative MRM method.

| Parameter | This compound | Notes |

| Ionization Mode | ESI Negative | Optimal for carboxylic acids. |

| Precursor Ion (Q1) | 125.02 m/z | The [M-H]⁻ ion. |

| Product Ion (Q3) | 81.02 m/z | The most abundant and specific fragment. |

| Dwell Time | 50 ms | Time spent monitoring the transition. |

| Collision Energy (CE) | 10-20 eV | Must be optimized empirically for the specific instrument. |

Method Validation: A robust quantitative method requires validation. This includes establishing linearity by running a calibration curve, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing accuracy and precision using quality control (QC) samples at different concentrations.[3][12]

Caption: Workflow for quantitative analysis by LC-MS/MS.

Conclusion

The analysis of this compound by LC-MS/MS is a powerful and reliable approach. By leveraging the analyte's inherent chemical properties, a highly sensitive and specific method can be developed. The combination of reversed-phase liquid chromatography with negative mode electrospray ionization and tandem mass spectrometry (specifically, MRM) provides the gold standard for both identification and quantification. The protocols and principles outlined in this guide offer a robust framework for researchers to implement this analysis in their own laboratories, ensuring data of the highest quality and integrity.

References

- Imata, T. Organic Acid Analysis Column for LC-MS. Vertex AI Search.

- PubChem. 2-(Furan-3-ylformamido)acetic acid | C7H7NO4 | CID 16776778. PubChem.

- Zhang, Y. et al. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI.

- PubChem. This compound | C6H6O3 | CID 818896. PubChem.

- Jo, Y. et al. Organic acid quantification by LC-MS/MS. Bio-protocol.

- PharmaCores. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores.

- Ibáñez, A. B. & Bauer, S. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. OSTI.gov.

- MicroSolv Technology Corporation. Organic Acids Analyzed with LCMS - AppNote. MicroSolv.

- MOLBASE. This compound | 123617-80-1. MOLBASE.

- Emory University. Mass Spectrometry Ionization Methods. Emory University.

- Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.

- Srivastava, V. Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio.

- ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.

- National Institute of Health. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. National Institute of Health.

- The DAN Lab. LCMS Protocols. University of Wisconsin–Madison.

- El-Krabarty, S. E. et al. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides. PubMed.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

Sources

- 1. This compound | C6H6O3 | CID 818896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molbase.com [molbase.com]

- 3. mdpi.com [mdpi.com]

- 4. osti.gov [osti.gov]

- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. pharmafocuseurope.com [pharmafocuseurope.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Infrared (IR) spectrum of 2-(Furan-3-yl)acetic acid

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-(Furan-3-yl)acetic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of furan, an aromatic five-membered ring containing an oxygen atom, and possessing a carboxylic acid moiety, its structural and electronic properties are of fundamental importance for its application. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. This guide offers a detailed analysis of the IR spectrum of this compound, providing researchers, scientists, and drug development professionals with a comprehensive interpretation based on first principles and experimental data.

Molecular Structure and Functional Groups

To properly interpret the IR spectrum, it is essential to first identify the key functional groups within the this compound molecule.

-

Furan Ring: An aromatic, five-membered heterocycle. Key vibrations include C-H stretching, C=C stretching, and ring breathing modes.

-

Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic peaks in the IR spectrum. Its key vibrations are the O-H stretch, the C=O (carbonyl) stretch, the C-O stretch, and O-H bend.

-

Methylene Group (-CH₂-): A bridging aliphatic group. Its primary vibrations are symmetric and asymmetric C-H stretching and scissoring (bending) modes.

The interplay of these groups, particularly the extensive hydrogen bonding enabled by the carboxylic acid dimer formation in the solid state, defines the resulting IR spectrum.

Experimental Protocol: Acquiring the IR Spectrum

The presented spectrum is typically obtained using the Potassium Bromide (KBr) pellet method, a common technique for solid-state IR analysis.

Objective: To obtain a high-quality transmission IR spectrum of solid this compound.

Methodology: KBr Pellet Preparation

-

Sample Preparation: Dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade KBr in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance.

-

Grinding: Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for minimizing scattering effects (the Christiansen effect) and obtaining sharp spectral peaks.

-

Pellet Formation: Transfer the powder to a pelletizing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand.

Analysis and Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the strong absorptions of the carboxylic acid group, with contributions from the furan and methylene moieties. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).

The O-H Stretching Region (3300 - 2500 cm⁻¹)

One of the most recognizable features of a carboxylic acid IR spectrum is the extremely broad absorption band observed in the 3300-2500 cm⁻¹ region. This is due to the O-H stretching vibration of the carboxylic acid group. The significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a cyclic dimer structure. This hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber and creating a wide distribution of bond energies, resulting in the characteristic broad peak. Superimposed on this broad band may be sharper peaks from C-H stretching.

The C-H Stretching Region (3150 - 2800 cm⁻¹)

-

Aromatic C-H Stretch (~3127 cm⁻¹): The furan ring exhibits C-H stretching vibrations at wavenumbers above 3000 cm⁻¹. The peak observed around 3127 cm⁻¹ is characteristic of the =C-H bonds on the furan ring.

-

Aliphatic C-H Stretch (~2935 cm⁻¹): The methylene (-CH₂-) group gives rise to asymmetric and symmetric C-H stretching vibrations. These typically appear just below 3000 cm⁻¹ and are visible as sharper peaks on top of the broad O-H band.

The Carbonyl (C=O) Stretching Region (~1708 cm⁻¹)

The C=O stretching vibration of the carboxylic acid is responsible for one of the strongest and sharpest bands in the spectrum. For this compound, this peak appears at approximately 1708 cm⁻¹. The position of this band is indicative of a saturated carboxylic acid that is dimerized through hydrogen bonding. In a non-hydrogen-bonded (monomeric) state, this peak would typically appear at a higher frequency (~1760 cm⁻¹).

The Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a wealth of information from complex vibrational modes, including C-C and C-O stretching, and various bending vibrations.

-

Furan Ring C=C Stretching (~1500-1600 cm⁻¹): Aromatic C=C stretching bands for furan rings are expected in this region.

-

Methylene Scissoring (~1419 cm⁻¹): The in-plane bending (scissoring) vibration of the -CH₂- group is observed around 1419 cm⁻¹.

-